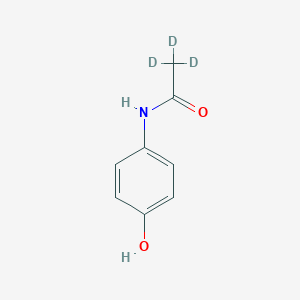

Acetaminophen-d3

描述

Significance of Stable Isotope Labeled Compounds in Contemporary Drug Discovery and Development

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, stable isotope of that same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). scioninstruments.commetsol.com These labeled compounds are chemically almost identical to their unlabeled counterparts, meaning they exhibit nearly the same physical and chemical properties and engage in the same biological processes. clearsynth.com However, their increased mass allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com

Rationale for Deuterium Labeling in Pharmaceutical Sciences and Mechanistic Studies

Deuterium (²H), a stable isotope of hydrogen, is frequently used for isotopic labeling in pharmaceutical sciences for several key reasons. clearsynth.commusechem.com The primary rationale stems from the "kinetic isotope effect." musechem.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net Because many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond, replacing hydrogen with deuterium at a site of metabolism can slow down this process. researchgate.netresearchgate.net This can lead to several potential benefits:

Improved Metabolic Stability: Slowing the rate of metabolism can increase the drug's half-life. musechem.comresearchgate.net

Reduced Toxic Metabolites: Altering metabolic pathways may decrease the formation of harmful byproducts. researchgate.net

Beyond altering metabolism, deuterium-labeled compounds are extensively used as internal standards in quantitative bioanalysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comclearsynth.comtexilajournal.com Because they are chemically similar to the analyte (the drug being measured), they behave almost identically during sample extraction, chromatography, and ionization. However, their different mass allows the mass spectrometer to detect them as a separate entity. This allows for precise correction of any sample loss or variability during the analytical process, leading to highly accurate and reliable quantification of the drug in biological matrices. clearsynth.comtexilajournal.com

Overview of Acetaminophen-d3 as a Critical Research Tool

This compound serves primarily as an internal standard for the quantitative analysis of acetaminophen (B1664979) in biological fluids. texilajournal.com Its physical and chemical properties are nearly identical to unlabeled acetaminophen, ensuring it co-elutes during chromatographic separation and experiences similar ionization efficiency in a mass spectrometer. This allows it to accurately correct for variations in sample preparation and instrument response.

The use of this compound is critical in various research and clinical applications:

Pharmacokinetic Studies: Researchers use it to accurately measure the concentration of acetaminophen in blood or plasma over time, helping to determine its absorption, distribution, metabolism, and excretion profile. nih.gov

Metabolism Research: Studies employ deuterated acetaminophen to trace and identify its various metabolites in biological samples like urine and bile, providing a clearer picture of its biotransformation pathways. nih.govdtu.dk For example, research has used deuterated acetaminophen to quantify conjugated metabolites, which are crucial for understanding how the body processes the drug. nih.gov

Toxicology and Overdose Assessment: In clinical settings, accurate measurement of acetaminophen levels is vital for diagnosing and managing overdoses. This compound as an internal standard ensures the reliability of these critical measurements. nih.gov

Bioequivalence Studies: Pharmaceutical companies use it to compare the bioavailability of a generic acetaminophen product to the brand-name version, a necessary step for regulatory approval.

Research Data Tables

Table 1: Physicochemical Properties of Acetaminophen and this compound

| Property | Acetaminophen | This compound |

| Chemical Formula | C₈H₉NO₂ | C₈H₆D₃NO₂ |

| Molecular Weight | 151.16 g/mol | 154.18 g/mol |

| Isotopic Enrichment | Not Applicable | Deuterium (d₃) |

| Primary Use in Research | Analyte (Drug of Interest) | Internal Standard |

Table 2: Key Research Applications of this compound

| Application Area | Research Focus | Analytical Technique | Purpose of this compound |

| Pharmacokinetics | Determining ADME properties of acetaminophen. nih.gov | LC-MS/MS | Internal standard for accurate quantification in plasma. |

| Metabolite Profiling | Identifying and quantifying conjugated metabolites. nih.govdtu.dk | HPLC/CRIMS, LC-MS/MS | Tracer to distinguish drug metabolites from endogenous compounds. |

| Clinical Chemistry | Therapeutic drug monitoring and toxicology. nih.gov | LC-MS/MS | Internal standard for precise measurement in patient samples. |

| Bioequivalence Testing | Comparing different drug formulations. | LC-MS/MS | Internal standard to ensure reliable comparison of drug levels. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480414 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60902-28-5 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60902-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Deuteration Strategies for Acetaminophen D3

Chemical Synthesis of Deuterated Acetaminophen (B1664979) Analogs

The most direct and common method for synthesizing Acetaminophen-d3 involves the acetylation of the precursor molecule, p-aminophenol. This reaction is analogous to the industrial synthesis of non-deuterated acetaminophen. The key difference lies in the use of a deuterated acetylating agent to introduce the trideuteromethyl (-CD3) group.

The primary reagent for this transformation is deuterated acetic anhydride (B1165640), specifically acetic-d3 anhydride ((CD₃CO)₂O), often referred to as acetic anhydride-d6. The reaction proceeds by the nucleophilic attack of the amine group of p-aminophenol on one of the carbonyl carbons of acetic anhydride-d6. This forms a tetrahedral intermediate which then collapses, eliminating a deuterated acetate (B1210297) ion and yielding the N-acetylated product, this compound.

Reactants: p-Aminophenol and Acetic Anhydride-d6

Product: this compound (N-(4-hydroxyphenyl)acetamide-d3)

Byproduct: Acetic acid-d3 (CD₃COOH)

This synthetic approach is efficient because it directly places the deuterium (B1214612) label on the acetyl methyl group, which is a common site for metabolic analysis and is chemically stable. The starting materials, p-aminophenol and acetic anhydride-d6, are commercially available, making this a widely adopted method for producing this compound for research purposes.

Alternative strategies for incorporating trideuteromethyl groups into organic molecules exist, often utilizing precursors like deuterated methanol (B129727) (CD₃OD) or deuterated methyl iodide (CD₃I). nih.gov However, for the synthesis of this compound, the use of acetic anhydride-d6 remains the most straightforward and specific method.

| Reagent | Role in Synthesis |

| p-Aminophenol | Starting material containing the core phenylamine structure. |

| Acetic Anhydride-d6 ((CD₃CO)₂O) | Deuterated acetylating agent that provides the -C(O)CD₃ group. |

| Acetic Acid-d3 (CD₃COOH) | Deuterated byproduct of the acetylation reaction. |

Positional Deuteration and Considerations for Isotopic Purity in Labeled Compounds

In the context of labeled compounds, positional deuteration refers to the specific placement of deuterium atoms within a molecule. For this compound, the "d3" designation specifically indicates that the three hydrogen atoms of the acetyl methyl group have been replaced by deuterium atoms. This is distinct from other deuterated analogs, such as Acetaminophen-d4, where the deuterium atoms are located on the phenyl ring. medchemexpress.com The utility of a deuterated standard is critically dependent on the precise and known location of the isotopic label.

Achieving high isotopic purity is a primary consideration during synthesis. Isotopic purity refers to the percentage of molecules in the final product that contain the desired number of deuterium atoms at the specified position. Several factors can influence this purity:

Purity of Deuterated Reagents: The isotopic enrichment of the starting deuterated reagent, such as acetic anhydride-d6, is paramount. Any protium (B1232500) (¹H) contamination in the reagent will lead to the formation of undesired, partially deuterated or non-deuterated acetaminophen.

Reaction Conditions: To prevent isotopic scrambling or back-exchange, reaction conditions must be carefully controlled. This includes conducting the synthesis under an inert atmosphere to exclude atmospheric moisture (H₂O) and using aprotic solvents. Low-temperature reactions are often employed to minimize unintended isotopic exchange.

Purification: After the initial synthesis, the crude product is typically purified to remove unreacted starting materials, byproducts, and any isotopically impure variants. Recrystallization is a common technique used for this purpose. uwaterloo.ca

The goal is to produce a batch of this compound where the vast majority of molecules are the d3 species, with minimal presence of d0, d1, or d2 species. High isotopic purity ensures the reliability of the compound as an internal standard, preventing interference with the quantification of the non-deuterated analyte.

| Factor | Importance for Isotopic Purity |

| Deuterated Reagent Quality | The isotopic enrichment of the starting material directly determines the maximum achievable purity of the final product. |

| Control of Reaction Environment | Minimizing exposure to protic sources (like water) prevents H/D exchange and preserves the isotopic label. |

| Post-Synthesis Purification | Techniques like recrystallization are essential to isolate the desired deuterated compound from impurities. uwaterloo.ca |

Analytical Characterization of Deuterated Analogs for Research Utility

To confirm the successful synthesis, positional integrity, and isotopic purity of this compound, a combination of analytical techniques is employed. These methods are essential for validating the compound's utility as a research tool, particularly as an internal standard for mass spectrometry.

Mass Spectrometry (MS): This is the most direct method for confirming the incorporation of deuterium. The molecular weight of this compound is approximately 154.18 g/mol , which is three mass units higher than that of non-deuterated acetaminophen (151.16 g/mol ). In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specific mass transitions are monitored. For this compound, the parent ion (M+H)⁺ would be observed at m/z 155. The fragmentation pattern is also characteristic; for instance, a major fragment ion for acetaminophen appears at m/z 110. For this compound, the corresponding fragment would be expected to retain the label or show a predictable shift, confirming the label's location. nih.govlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unequivocally determining the position of the deuterium label.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of non-deuterated acetaminophen, the methyl protons appear as a distinct singlet peak. For successfully synthesized this compound, this singlet would be absent or significantly diminished, providing clear evidence of deuteration at the methyl position. nih.gov

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence and chemical environment. mit.edu

¹³C NMR (Carbon NMR): The carbon signal of the methyl group in acetaminophen appears at approximately 24 ppm. nih.gov In this compound, this carbon is bonded to three deuterium atoms. Due to the spin (I=1) of deuterium, the ¹³C signal for the -CD₃ group will appear as a multiplet (typically a septet) and may be slightly shifted upfield compared to the -CH₃ group, providing definitive proof of the label's position.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms the correct mass increase due to deuterium incorporation and provides data on isotopic distribution. longdom.org |

| ¹H NMR Spectroscopy | Verifies the absence of the proton signal at the site of deuteration (i.e., the methyl group). nih.gov |

| ¹³C NMR Spectroscopy | Shows a characteristic splitting pattern and chemical shift for the carbon atom attached to the deuterium atoms. nih.gov |

| ²H NMR Spectroscopy | Directly detects the deuterium signal, confirming the presence of the isotope. mit.edu |

Advanced Bioanalytical Method Development Utilizing Acetaminophen D3

Role of Acetaminophen-d3 as an Internal Standard in Quantitative Mass Spectrometry

This compound, a deuterated analog of acetaminophen (B1664979), serves as a crucial internal standard (IS) in quantitative mass spectrometry-based bioanalysis. Its utility stems from its chemical and physical properties being nearly identical to the analyte of interest, acetaminophen, while having a distinct mass due to the presence of deuterium (B1214612) atoms. This mass difference allows for its separate detection by a mass spectrometer. When added to a biological sample at a known concentration before extraction and analysis, this compound experiences the same sample preparation losses and ionization variations in the mass spectrometer as the endogenous acetaminophen. By comparing the signal intensity of the analyte to that of the internal standard, analysts can accurately quantify the concentration of acetaminophen in the original sample, compensating for procedural inconsistencies.

For instance, in a gas chromatography-mass spectrometry (GC-MS) method for determining phenacetin (B1679774) and its metabolite acetaminophen in human plasma, this compound is added to the plasma before extraction to serve as an internal standard. nih.gov Similarly, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, deuterated internal standards like this compound are employed to ensure accuracy and precision in the quantification of acetaminophen and its metabolites. nih.gov

The use of stable isotopically labeled internal standards like this compound is a key feature in many validated analytical methods, providing more reliable results than using a limited number of non-isotopically labeled internal standards. tandfonline.com

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids. In these methods, this compound is frequently employed as an internal standard to ensure the accuracy and reliability of the results.

Several LC-MS/MS methods have been developed for the simultaneous determination of acetaminophen and its metabolites in various biological matrices. nih.gov For example, a method for quantifying acetaminophen and its glucuronide and sulfate (B86663) metabolites in small plasma volumes uses a deuterated analog of acetaminophen as the internal standard. nih.gov The analytes and the IS are separated on a C18 column and detected using a tandem triple quadrupole mass spectrometer. nih.gov The method was validated for accuracy, precision, linearity, and other parameters, with calibration curves showing good linearity. nih.gov

In another study, an LC-MS/MS method was developed to simultaneously determine acetaminophen and oxycodone in human plasma, using Acetaminophen-d4 and oxycodone-d3 as internal standards. nih.govnih.gov This method successfully addressed the challenge of quantifying the high concentration of acetaminophen while maintaining sensitivity for the lower concentration of oxycodone. nih.govnih.gov The use of internal standards was critical for achieving accurate and reproducible results. nih.govnih.gov

The versatility of LC-MS/MS allows for the analysis of a wide range of acetaminophen metabolites. A comprehensive method was developed to quantify acetaminophen and six of its metabolites in rat plasma, utilizing both positive and negative ionization modes for detection. researchgate.net This method also relied on a deuterated internal standard for accurate quantification. researchgate.net

The following table summarizes the multiple reaction monitoring (MRM) parameters for acetaminophen and its deuterated internal standard in a typical LC-MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetaminophen | 152.1 | 110.1 |

| Acetaminophen-d4 | 156.1 | 114.1 |

| Oxycodone | 316.1 | 298.1 |

| Oxycodone-d3 | 319.0 | 301.1 |

| Data from a study on the simultaneous determination of acetaminophen and oxycodone in human plasma. semanticscholar.org |

GC-MS is another established technique for the analysis of acetaminophen, often requiring derivatization to increase the volatility of the analytes. In these methods, this compound plays a vital role as an internal standard.

A quantitative GC-MS procedure was developed for the determination of phenacetin and its metabolite, acetaminophen, in human plasma. nih.gov This method utilizes selective ion detection to monitor the molecular ions of the methylated derivatives of acetaminophen and the deuterated internal standard, this compound. nih.gov The use of this compound as an internal standard allows for precise quantification with a sensitivity limit of 0.1 µg/ml for acetaminophen. nih.gov

GC-MS has also been used for the metabolic profiling of fatty acids in serum from rats with acetaminophen-induced liver injury. nih.gov While this study did not directly use this compound, it highlights the capability of GC-MS in metabolic studies related to acetaminophen toxicity. nih.gov

UHPLC-MS/MS offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. The use of this compound as an internal standard is integral to these advanced methods.

A UHPLC-MS/MS method has been developed for the analysis of acetaminophen and seven of its metabolites in rat, pig, and human plasma. tandfonline.com This method, which uses only 5 µl of plasma, employs stable isotopically labeled internal standards, including this compound, for all validated analytes. tandfonline.com The assay has a rapid run time of 7.5 minutes per sample. tandfonline.com

Another UHPLC-MS/MS method was developed for the determination of paracetamol and its metabolites in various animal tissues. mdpi.comnih.gov This multimatrix method successfully reduced the significant matrix effect by using 4-Acetamidophenyl β-D-glucuronide-d3 as an internal standard. mdpi.comnih.gov

The enhanced separation efficiency of UHPLC allows for the resolution of closely related metabolites. A method was developed for the simultaneous determination of seven pharmaceuticals and two metabolites, including acetaminophen, in seawater samples using UHPLC-MS/MS. core.ac.uk

The following table provides an example of the lower limits of quantification (LLOQ) achieved for acetaminophen and its metabolites in rat plasma using a UHPLC-MS/MS method.

| Analyte | LLOQ (µg/ml) |

| Acetaminophen (APAP) | 16 |

| APAP-Glucuronide (APAP-G) | 3.00 |

| APAP-Sulfate (APAP-S) | 2.75 |

| APAP-Cysteine (APAP-C) | 0.44 |

| APAP-N-acetylcysteine (APAP-NAC) | 0.84 |

| APAP-Glutathione (APAP-SG) | 0.58 |

| Data from a U(H)PLC–MS/MS method for the analysis of acetaminophen and its metabolites in plasma. ucl.ac.uk |

Quantitative Analysis of Acetaminophen and Its Metabolites in Complex Biological Matrices

The accurate quantification of acetaminophen and its various metabolites in complex biological matrices is essential for understanding its pharmacokinetics, metabolism, and potential toxicity. This compound is a cornerstone of these analytical methods, enabling precise measurements in matrices such as plasma, urine, and various tissue extracts.

Plasma and urine are the most common matrices for monitoring drug levels and metabolic profiles. Numerous validated methods utilizing this compound have been developed for these fluids.

An HPLC-ESI-MS/MS method was developed for the simultaneous quantification of acetaminophen and five of its metabolites in small volumes of human plasma and urine. nih.gov This method uses Acetaminophen-d4 and this compound-sulfate as internal standards and requires only 10 µL of sample. nih.gov The analytes were accurately and precisely quantified over a wide concentration range. nih.gov

A U(H)PLC-MS/MS method for the analysis of acetaminophen and its major metabolites in plasma was validated for rat, human, and pig plasma, as well as mouse serum. tandfonline.com This method, requiring only 5 µl of plasma, demonstrates the feasibility of analyzing small sample volumes, which is particularly beneficial in studies with limited sample availability. tandfonline.com

The following table illustrates the recovery of acetaminophen and its internal standard from human plasma in a validated LC-MS/MS method.

| Analyte | Concentration Level | Mean Recovery (%) | Precision (RSD, %) |

| Acetaminophen | Low | 96.0 | 7.6 |

| Medium | 94.7 | 5.0 | |

| High | 95.7 | 4.5 | |

| Acetaminophen-d4 | - | 95.3 | 9.3 |

| Data from a study on the simultaneous determination of acetaminophen and oxycodone in human plasma. nih.gov |

Investigating the distribution of acetaminophen and its metabolites in specific tissues and organs is crucial for understanding its mechanism of action and toxicity, particularly hepatotoxicity.

A multimatrix UHPLC-MS/MS method was developed and validated for the determination of paracetamol and its two main metabolites in muscle, liver, lung, and kidney samples from different animal species. mdpi.comnih.gov The method utilized a deuterated internal standard to compensate for matrix effects and was successfully applied to analyze samples from an experiment where paracetamol was administered to geese. mdpi.comnih.gov

Another study used desorption electrospray ionization mass spectrometry imaging (DESI-MSI) to visualize the spatial distribution of acetaminophen and its metabolites in mouse liver sections. researchgate.net This technique provided valuable insights into the regional variations in drug metabolism within the liver. researchgate.net

Proteomic analysis of liver tissues from rats treated with acetaminophen has been used to identify pathways related to hepatotoxicity and potential biomarkers of liver injury. nih.gov While not directly measuring acetaminophen, this approach provides complementary information on the downstream effects of the drug and its metabolites in the liver. nih.gov

The following table shows the concentration of acetaminophen and its metabolites in various goose tissues after a single oral administration.

| Tissue | Analyte | Concentration (µg/kg) |

| Liver | Acetaminophen (APAP) | 918 ± 73 |

| Lungs | Paracetamol Sulfate (PS) | 966 ± 86 |

| Lungs | p-Acetamidophenyl β-D-glucuronide (PG) | 1120 ± 97 |

| Muscle | Acetaminophen (APAP) | 174 ± 24 |

| Muscle | p-Acetamidophenyl β-D-glucuronide (PG) | 106 ± 21 |

| Data from a depletion study in geese. mdpi.com |

Rigorous Method Validation and Quality Control in Bioanalytical Research

The reliability and reproducibility of bioanalytical data are paramount in pharmaceutical development and clinical research. To this end, the validation of analytical methods is a critical process governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). fda.govau.dkeuropa.eukobia.kr The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of the target analyte, acetaminophen. tandfonline.comgmp-compliance.orgtandfonline.com

Method validation is a comprehensive process that demonstrates an analytical method is suitable for its intended purpose. fda.goveuropa.eu This involves evaluating several key parameters to ensure the method is accurate, precise, selective, sensitive, reproducible, and stable. au.dk For chromatographic methods, these parameters typically include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability. nalam.ca

Key Validation Parameters and Findings

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, and concomitant medications. au.dkfda.gov In the context of this compound, this involves ensuring that there is no interference from the biological matrix or other substances at the retention time of both acetaminophen and its deuterated internal standard. tandfonline.comresearchgate.net Studies have demonstrated the specificity of LC-MS/MS methods by comparing chromatograms of blank matrix samples, samples spiked with acetaminophen and this compound, and actual study samples, showing no significant interfering peaks. dujps.com

Calibration Curve and Linearity: A calibration curve is used to establish the relationship between the concentration of the analyte and the instrumental response. au.dk For quantitative analysis, a calibration curve is typically generated by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard (this compound). fda.govnalam.ca The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. dujps.com Research has shown that LC-MS/MS methods utilizing this compound can achieve excellent linearity over a defined concentration range for acetaminophen in various biological matrices. nih.govsemanticscholar.org

Table 1: Representative Linearity Data for Acetaminophen Analysis using this compound as an Internal Standard

| Analyte | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Acetaminophen | Human Plasma | 40.0–8000 | >0.99 | nih.gov |

| Acetaminophen | Rat Plasma | 1–800 | Not specified | nih.gov |

| Acetaminophen | Human Serum | 2-100 µg/mL | 0.997 | dujps.com |

| Acetaminophen | Wastewater | 0.001–2.5 ng/µL | >0.99 | csic.es |

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. au.dkaafs.org Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). nih.gov The acceptance criteria for accuracy are generally within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). nih.govaafs.org Numerous studies have demonstrated that methods using this compound consistently meet these criteria. nih.govsonar.ch

Table 2: Summary of Accuracy and Precision Data from a Bioanalytical Method Validation Study

| Analyte | Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Acetaminophen | LQC | 0.49 - 2.68 | 0.36 - 3.44 | 98.5 - 99.7 | 99.1 - 103.0 | dujps.com |

| Acetaminophen | MQC | 0.49 - 2.68 | 0.36 - 3.44 | 98.5 - 99.7 | 99.1 - 103.0 | dujps.com |

| Acetaminophen | HQC | 0.49 - 2.68 | 0.36 - 3.44 | 98.5 - 99.7 | 99.1 - 103.0 | dujps.com |

| Acetaminophen & Metabolites | LQC, MQC, HQC | <15 | <15 | 85 - 112 | 85 - 112 | nih.govsonar.ch |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Matrix Effect: The matrix effect is the alteration of the ionization of the analyte by co-eluting substances from the biological matrix, which can lead to ion suppression or enhancement and affect the accuracy and precision of the method. nalam.cacsic.es The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating and correcting for the matrix effect, as it is expected to experience similar ionization effects as the analyte. tandfonline.comresearchgate.net The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. semanticscholar.orgnih.gov Studies have shown that with the use of this compound and appropriate sample preparation techniques, the matrix effect can be minimized to acceptable levels. nih.govsemanticscholar.org

Stability: Stability experiments are conducted to ensure that the concentration of the analyte in a sample remains unchanged during sample collection, handling, storage, and analysis. kobia.krnih.gov This includes evaluating bench-top stability, freeze-thaw stability, and long-term stability in the biological matrix. nih.gov The stability of stock and working solutions of both acetaminophen and this compound is also assessed. nih.gov Research has confirmed the stability of acetaminophen and its deuterated internal standard under various storage and handling conditions. nih.govnih.gov

Pharmacokinetic and Metabolic Investigations Employing Acetaminophen D3

Elucidation of Acetaminophen (B1664979) Metabolic Pathways Using Deuterated Tracers

Deuterated acetaminophen analogs are instrumental in dissecting the complex metabolic pathways of acetaminophen. Their use as internal standards in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise measurement of various acetaminophen conjugates and oxidative metabolites.

Glucuronidation Pathway Dynamics

Glucuronidation is a primary phase II metabolic pathway for acetaminophen, where the drug is conjugated with glucuronic acid to form water-soluble metabolites that are readily excreted. Studies utilizing deuterated acetaminophen have enabled the accurate quantification of acetaminophen glucuronide conjugates in biological samples, providing insights into the dynamics of this pathway under various physiological and experimental conditions nih.govnih.govnih.govdiabetesjournals.orgtandfonline.com. For instance, the analysis of urinary acetaminophen glucuronide enrichment with deuterium (B1214612) has been employed to study hepatic glycogen (B147801) kinetics, indirectly reflecting aspects of glucose metabolism linked to glucuronidation nih.govdiabetesjournals.org.

Sulfation Pathway Characterization

Sulfation, another significant phase II conjugation pathway, involves the transfer of a sulfate (B86663) group to acetaminophen. Deuterated acetaminophen serves as a critical internal standard for quantifying acetaminophen sulfate metabolites in plasma, urine, and bile. Research has shown that in certain species, such as pigs, sulfation capacity is lower compared to humans, with glucuronidation being the predominant pathway worktribe.comoup.comnih.gov. The precise measurement facilitated by deuterated tracers helps to characterize these species-specific differences in sulfation tandfonline.com.

Oxidative Metabolism and Reactive Metabolite Formation Insights

Acetaminophen can undergo oxidative metabolism, primarily mediated by cytochrome P450 enzymes (e.g., CYP2E1), to form the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) nih.govresearchgate.netmdpi.comresearchgate.netpharmgkb.orgnih.gov. NAPQI is a highly electrophilic species that, at therapeutic doses, is rapidly detoxified by glutathione (B108866). However, at higher doses or when glutathione stores are depleted, NAPQI can bind to cellular macromolecules, leading to toxicity. Deuterated acetaminophen is employed in studies investigating the formation and subsequent reactions of NAPQI, helping to elucidate the mechanisms of metabolic activation and toxicity nih.govresearchgate.netbiorxiv.org. For example, studies have used deuterated acetaminophen to probe the mechanism of NAPQI formation, suggesting it involves sequential electron removal rather than a free oxygenated intermediate nih.gov.

Investigation of Minor Metabolic Routes and Conjugate Formation (e.g., Cysteine, Glutathione, Mercapturic Acid Conjugates)

Beyond the major glucuronidation and sulfation pathways, acetaminophen is also metabolized into minor conjugates, including glutathione, cysteine, and mercapturic acid conjugates. These are often formed from the reactive metabolite NAPQI. Acetaminophen-d3 and other deuterated analogs are essential for the accurate quantification of these less abundant but critically important metabolites, particularly in toxicological studies. For instance, the glutathione conjugate of acetaminophen has been identified as a dominant metabolite in bile, and deuterated standards aid in its precise measurement nih.gov. Studies have also focused on the formation and analysis of cysteine and N-acetylcysteine conjugates using deuterated internal standards tandfonline.comveeprho.comacs.orgbrieflands.com.

Assessment of Kinetic Isotope Effects on Pharmacokinetic and Metabolic Profiles

The kinetic isotope effect (KIE) describes the phenomenon where the rate of a chemical reaction is altered by isotopic substitution. Deuteration of a drug molecule can lead to a measurable KIE if the carbon-deuterium bond is involved in a rate-limiting step of metabolism, typically in oxidative processes catalyzed by cytochrome P450 enzymes researchgate.netbiorxiv.orgjuniperpublishers.comacs.org. While specific quantitative KIE values for this compound in various metabolic steps are subjects of ongoing research, the principle suggests that deuteration can influence metabolic rates, potentially altering clearance and half-life researchgate.netjuniperpublishers.com. Studies exploring deuteration as a strategy to optimize metabolic stability often rely on comparing the metabolic profiles of deuterated and non-deuterated compounds.

Comparative Pharmacokinetic and Metabolic Studies Across Species

Deuterated acetaminophen is vital for comparative pharmacokinetic and metabolic studies across different species. By using deuterated internal standards, researchers can accurately quantify acetaminophen and its metabolites in various animal models and humans, facilitating the identification of species-specific differences in absorption, distribution, metabolism, and excretion (ADME).

For example, studies have compared acetaminophen metabolism in pigs, rats, and humans. In pigs, glucuronidation predominates over sulfation, a pattern that differs from humans where both pathways are significant worktribe.comoup.comnih.gov. Research has also investigated acetaminophen pharmacokinetics in geese, noting differences in plasma concentrations of metabolites relative to the parent drug avma.org. Such cross-species comparisons, enabled by precise quantification using deuterated standards, are crucial for extrapolating preclinical findings to human physiology and for understanding drug efficacy and toxicity across different organisms tandfonline.comresearchgate.net.

Example Data Table: Relative Abundance of Acetaminophen Metabolites in Bile (Hamster)

This table illustrates the type of quantitative data that can be obtained using deuterated acetaminophen as an analytical tool. While specific percentages for this compound itself are not detailed here, the principle of quantifying conjugates is demonstrated.

| Metabolite Type | Relative Abundance in Bile | Notes |

| Glutathione Conjugate (APAP-GSH) | Dominant | Identified using deuterated acetaminophen and advanced LC-MS/MS techniques nih.gov. |

| Other Conjugates | Present | Seventeen metabolites quantified in urine, with 14 being conjugates nih.gov. |

Example Data Table: Species Comparison of Major Acetaminophen Metabolic Pathways

This table summarizes key findings from comparative studies, highlighting the role of deuterated standards in quantifying these differences.

| Species | Major Metabolic Pathway | Minor Metabolic Pathway | Notes |

| Human | Glucuronidation (52–57%) | Sulfation (30–44%) | Oxidative metabolism accounts for 5–10% nih.gov. Deuterated standards enable precise quantification of these pathways. |

| Pig | Glucuronidation | Sulfation (low) | Glucuronidation predominates; sulfation is significantly less prominent compared to humans worktribe.comoup.comnih.gov. Deuterated acetaminophen aids in characterizing these differences. |

| Rat | Sulfation | Glucuronidation | Sulfation is the major pathway in rats, unlike in humans and pigs worktribe.com. |

| Hamster | Glucuronidation, Sulfation | Glutathione Conjugates | High sensitivity analysis using deuterated acetaminophen revealed numerous conjugates in urine and bile nih.gov. |

Compound List:

Acetaminophen

this compound

N-acetyl-p-benzoquinone imine (NAPQI)

Acetaminophen glucuronide (APAP-G)

Acetaminophen sulfate (APAP-S)

Acetaminophen glutathione conjugate (APAP-GSH)

Acetaminophen cysteine conjugate (APAP-Cys)

Acetaminophen mercapturate (APAP-NACyS)

p-Aminophenol glucuronide (PAP-G)

Mechanistic and Systems Level Research Applications of Acetaminophen D3

Investigating Drug-Induced Organ Injury Mechanisms, Particularly Hepatotoxicity

Acetaminophen (B1664979) overdose is a leading cause of drug-induced liver injury, making it a critical area of study. researchgate.netmedindia.netnih.gov Research utilizing Acetaminophen-d3 has been instrumental in elucidating the complex mechanisms underlying this toxicity. nih.gov The core of acetaminophen-induced hepatotoxicity lies in its metabolic activation to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govdntb.gov.uafrontiersin.orgclinpgx.org Under normal conditions, NAPQI is detoxified by glutathione (B108866). nih.govexplorationpub.com However, during an overdose, glutathione stores are depleted, leading to the accumulation of NAPQI which then covalently binds to cellular proteins, particularly in the mitochondria. nih.govclinpgx.orgexplorationpub.com This binding initiates a cascade of events leading to cellular damage and necrosis. dntb.gov.uanih.gov

Role of Metabolite Quantification in Toxicity Pathways

The use of stable isotope-labeled compounds like this compound is pivotal for accurately quantifying metabolites and understanding their roles in toxicity pathways. nih.gov By tracing the metabolic fate of the deuterated compound, researchers can differentiate between the drug's metabolites and endogenous molecules. This approach has been used to study the formation of toxic metabolites. nih.gov

At toxic doses, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of acetaminophen being metabolized by cytochrome P450 enzymes to the reactive NAPQI. clinpgx.orgnih.gov The quantification of various acetaminophen metabolites, including glucuronide and sulfate (B86663) conjugates, as well as mercapturic acid and cysteine conjugates derived from NAPQI, provides a detailed picture of the metabolic shifts that occur during an overdose. dtu.dkmdpi.com

Table 1: Major Metabolic Pathways of Acetaminophen

| Pathway | Description | Relevance to Toxicity |

| Glucuronidation | Conjugation with glucuronic acid to form a non-toxic, water-soluble metabolite for excretion. clinpgx.org | Becomes saturated at high doses, shunting more acetaminophen to the oxidative pathway. clinpgx.org |

| Sulfation | Conjugation with a sulfate group, another major pathway for detoxification and excretion. clinpgx.org | This pathway also becomes saturated during an overdose. clinpgx.org |

| Oxidation (Cytochrome P450) | Metabolism by CYP enzymes to form the highly reactive and toxic metabolite, NAPQI. nih.gov | Increased activity during overdose leads to excessive NAPQI formation and subsequent liver cell damage. nih.gov |

| Glutathione Conjugation | Detoxification of NAPQI by conjugation with glutathione. nih.gov | Depletion of glutathione stores is a critical step in the initiation of toxicity. nih.gov |

Studies on Mitochondrial Dysfunction and Oxidative Stress in Drug Toxicity

Mitochondria are central to the pathophysiology of acetaminophen-induced hepatotoxicity. nih.govnih.gov The binding of NAPQI to mitochondrial proteins leads to mitochondrial dysfunction, characterized by an initial oxidant stress. nih.govresearchgate.net This triggers a cascade involving the activation of c-jun N-terminal kinase (JNK), which translocates to the mitochondria and amplifies oxidative and nitrosative stress. nih.gov

This amplified stress ultimately leads to the opening of the mitochondrial permeability transition (MPT) pore, causing a collapse of the mitochondrial membrane potential and a halt in ATP synthesis. nih.govresearchgate.net The subsequent rupture of the outer mitochondrial membrane releases endonucleases that cause nuclear DNA fragmentation, leading to necrotic cell death. nih.govresearchgate.net The formation of peroxynitrite, a product of superoxide and nitric oxide, is a key oxidant in this process. explorationpub.com

Analysis of Cellular Response and Recovery Mechanisms

The cellular response to acetaminophen-induced injury is a dynamic process involving both cell death and compensatory regeneration. dntb.gov.uanih.gov Following the initial wave of necrosis, surviving hepatocytes around the damaged area initiate a regenerative response. nih.govresearchgate.net This process is orchestrated by a complex interplay of various signaling pathways activated by cytokines and growth factors. dntb.gov.uanih.gov

Adaptive responses within the cell, such as autophagy, help to remove damaged mitochondria and protein adducts. nih.gov Furthermore, mitochondrial biogenesis is initiated to replace the damaged organelles. nih.gov The balance between the extent of the injury and the robustness of the regenerative response is a critical determinant of the ultimate outcome following an overdose. nih.govresearchgate.net If the damage is too severe, liver regeneration can be impaired, leading to acute liver failure. nih.govresearchgate.net

Stable Isotope Tracing for Elucidating Endogenous Metabolome Modulation

Stable isotope tracing with compounds like this compound is a powerful technique to investigate how drug metabolism affects the broader endogenous metabolome. nih.gov This metabolomics approach can reveal changes in endogenous metabolites associated with cellular processes like fatty acid oxidation, which can be disrupted during drug-induced toxicity. nih.gov For instance, studies have shown that acetaminophen overdose is associated with an accumulation of long-chain acylcarnitines, indicating an inhibition of fatty acid β-oxidation. nih.gov By using a deuterated tracer, researchers can simultaneously track the metabolism of the drug and observe its impact on the host's metabolic pathways in a single experiment. nih.gov

Interdisciplinary Approaches in Drug Metabolism and Systems Biology Research

Understanding the complex mechanisms of drug-induced liver injury requires an interdisciplinary approach that integrates data from various fields, including transcriptomics, proteomics, and metabolomics. hilarispublisher.comresearchgate.net This systems biology approach allows for a more holistic view of the cellular response to a toxic insult. By combining data on gene expression changes with alterations in protein and metabolite levels, researchers can construct detailed models of the pathways involved in both the injury and recovery phases. hilarispublisher.com For example, integrating metabolomics with transcriptomics can confirm that observed changes in metabolite concentrations, such as those in the bile acid pathway, are supported by corresponding changes in the expression of relevant genes.

Applications in Proteomics Research Using Deuterated Labels

Deuterated labels are also valuable in the field of proteomics for identifying and quantifying changes in protein expression in response to drug exposure. researchgate.netnih.gov Stable isotope labeling by amino acids in cell culture (SILAC) is one such technique where cells are grown in media containing a "heavy" isotopically labeled amino acid, such as deuterated leucine (Leu-d3). researchgate.net This results in the incorporation of the labeled amino acid into all newly synthesized proteins. By comparing the proteomes of treated and untreated cells using mass spectrometry, researchers can accurately quantify changes in protein abundance. researchgate.net Another approach involves the use of 18O/16O labeling to identify proteomic biomarkers of acetaminophen-induced hepatotoxicity in tissues. researchgate.netnih.gov These quantitative proteomics strategies are crucial for identifying biomarkers of liver injury and discovering new drug targets. researchgate.netnih.gov

Future Perspectives and Methodological Advancements in Acetaminophen D3 Research

The study of deuterated compounds, particularly Acetaminophen-d3, is entering a new phase of innovation, driven by significant progress in analytical technologies and computational methods. These advancements are refining our understanding of its metabolic fate and mechanism of action, while also opening up new avenues of research. The future of this compound research lies in leveraging these cutting-edge tools to enhance bioanalytical precision, deepen mechanistic insights through computational modeling, and explore previously uncharted therapeutic and investigative territories.

常见问题

Q. How is Acetaminophen-d3 utilized as an internal standard in quantitative mass spectrometry?

this compound serves as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) due to its deuterium labeling, which provides near-identical chemical behavior to non-deuterated acetaminophen while allowing distinct mass spectral separation. Researchers should prepare calibration curves using known concentrations of acetaminophen and this compound to account for matrix effects. Deuterium labeling minimizes variability in ionization efficiency, improving measurement accuracy .

Q. What are the primary applications of this compound in pharmacokinetic studies?

this compound is used to trace absorption, distribution, metabolism, and excretion (ADME) pathways via isotopic labeling. For example, in hepatic metabolism studies, deuterated analogs enable precise detection of glucuronide and sulfate conjugates in urine samples. Researchers must account for potential isotopic effects, such as slight differences in metabolic rates compared to non-deuterated forms, by validating results with control experiments .

Q. How does deuterium labeling enhance analytical precision in acetaminophen quantification?

The deuterium atoms in this compound increase molecular mass, allowing clear differentiation from endogenous acetaminophen in MS spectra. This reduces background noise and improves signal-to-noise ratios. Method validation should include tests for deuterium exchange under experimental conditions to ensure isotopic integrity during sample preparation .

Advanced Research Questions

Q. What experimental design considerations are critical when tracing this compound's metabolic pathways in vivo?

- Controlled Variables: Administer this compound and non-deuterated acetaminophen to separate cohorts to compare metabolic rates.

- Sampling Intervals: Collect blood/urine samples at short intervals (e.g., 15–30 minutes) to capture rapid conjugation phases.

- Analytical Controls: Use liver microsome assays to isolate CYP450-mediated oxidation pathways from sulfate/glucuronidation .

Q. How can researchers resolve discrepancies in COX-2 inhibition data involving this compound?

Conflicting IC50 values (e.g., 25.8 μM in some studies vs. higher/lower in others) may arise from assay conditions (e.g., cell type, COX-2 isoform specificity). To address this:

- Standardize Assays: Use recombinant COX-2 enzymes in cell-free systems to isolate inhibition kinetics.

- Control for Deuterium Effects: Compare inhibition potency between deuterated and non-deuterated forms under identical conditions .

Q. What methodologies validate the stability of this compound in long-term storage?

- Accelerated Degradation Studies: Expose the compound to elevated temperatures/humidity and monitor deuterium retention via nuclear magnetic resonance (NMR).

- LC-MS Stability Tests: Analyze stored samples periodically for deuterium loss or metabolite formation. Store in inert atmospheres (-20°C, argon) to prevent isotopic exchange .

Q. How should researchers approach statistical analysis of low-abundance this compound metabolites?

- Signal Thresholds: Define limits of detection (LOD) and quantification (LOQ) using blank matrix samples spiked with known metabolite concentrations.

- Multivariate Analysis: Apply machine learning models (e.g., partial least squares regression) to distinguish true signals from noise in complex biological matrices .

Q. What ethical considerations apply to human studies involving this compound?

- Isotopic Safety: Confirm deuterium’s non-radioactive nature and lack of toxicity in informed consent documents.

- Data Transparency: Disclose deuterium’s potential pharmacokinetic effects in trial registries and publications to avoid misinterpretation of metabolic data .

Methodological Best Practices

- Internal Standard Preparation: Use this compound at concentrations matching the expected analyte range to avoid saturation or detection limits .

- Cross-Validation: Combine MS data with orthogonal techniques (e.g., immunoassays) to confirm metabolite identities .

- Reproducibility Checks: Share raw spectra and calibration data in supplementary materials to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。